tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate
CAS No.: 1286264-59-2
Cat. No.: VC5659987
Molecular Formula: C17H27N3O2
Molecular Weight: 305.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286264-59-2 |
|---|---|
| Molecular Formula | C17H27N3O2 |
| Molecular Weight | 305.422 |
| IUPAC Name | tert-butyl N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-7-10-20(11-8-14)13-15-6-4-5-9-18-15/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,19,21) |
| Standard InChI Key | SSFSZZSVVFOCKE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a methylcarbamate unit protected by a tert-butyl group. The pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities, while the tert-butyl carbamate serves as a sterically demanding protective group that enhances solubility and stability during synthetic procedures.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.422 g/mol | |
| IUPAC Name | tert-butyl N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate | |
| SMILES | CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=N2 | |
| InChIKey | SSFSZZSVVFOCKE-UHFFFAOYSA-N |
Physicochemical Properties
While experimental data on solubility and melting point remain limited, analogous carbamates exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) . The tert-butyl group likely reduces crystallinity, favoring amorphous solid states.
Synthesis and Preparation
General Synthetic Strategy
The synthesis of tert-butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate involves three key steps:
-
Piperidine Core Formation: Cyclization of amino alcohols or reductive amination of ketones generates the piperidine backbone.
-
Pyridin-2-ylmethyl Introduction: Alkylation or nucleophilic substitution attaches the pyridin-2-ylmethyl group to the piperidine nitrogen.
-
Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions installs the tert-butyl carbamate group .
Comparative Analysis with Analogous Compounds
tert-Butyl (Piperidin-4-ylmethyl)carbamate
This simpler analog (CAS 135632-53-0) lacks the pyridin-2-ylmethyl group but shares the tert-butyl carbamate motif. Key differences include:
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 305.422 g/mol | 214.305 g/mol |
| Boiling Point | Not reported | 321.8°C at 760 mmHg |
| Synthetic Complexity | Higher (additional pyridine) | Lower |
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and scalability hurdles in multi-step syntheses. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume